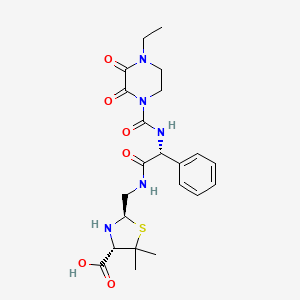
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate is an organic compound with the molecular formula C8H8F2O2S and a molecular weight of 206.21 g/mol . It is a fluorinated ester derivative of thiophene, a sulfur-containing heterocycle. The presence of fluorine atoms in the molecule enhances its lipophilicity, binding selectivity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2,2-difluoro-2-(thiophen-3-yl)acetate typically involves the condensation of thiophene derivatives with fluorinated acetic acid esters. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and potassium t-butoxide as a base has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of ethyl2,2-difluoro-2-(thiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the migration and invasion of non-small cell lung cancer (NSCLC) cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is critical for cellular proliferation and tumor development, and its inhibition can lead to reduced cancer cell growth and metastasis .
Comparison with Similar Compounds
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another fluorinated ester with anticancer properties.
Thiophene derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
The uniqueness of this compound lies in its combination of fluorine atoms and thiophene ring, which imparts enhanced lipophilicity, binding selectivity, and metabolic stability . This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1245643-36-0 |
|---|---|
Molecular Formula |
C8H8F2O2S |
Molecular Weight |
206.207 |
IUPAC Name |
ethyl 2,2-difluoro-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C8H8F2O2S/c1-2-12-7(11)8(9,10)6-3-4-13-5-6/h3-5H,2H2,1H3 |
InChI Key |
BYVCTNGFRFNBHV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CSC=C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



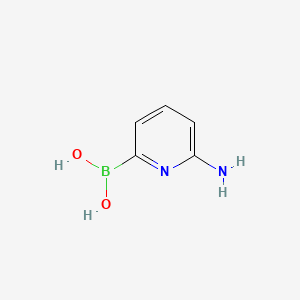
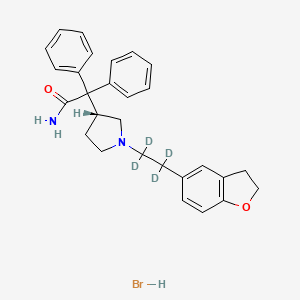
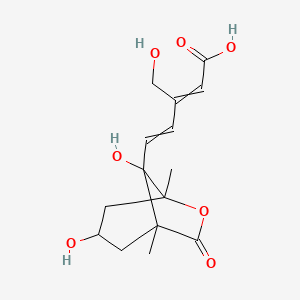


![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine](/img/structure/B582108.png)


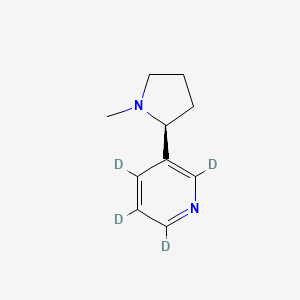
methanone](/img/structure/B582118.png)

